6,8-Dibromoimidazo[1,2-A]pyridine

Cross-Coupling Microwave-Assisted Synthesis Palladium Catalysis

6,8-Dibromoimidazo[1,2-a]pyridine (CAS 1202450-63-2) is the only regioisomer that positions two electronically distinct bromine handles on the pyridine ring of the fused imidazo[1,2-a]pyridine system. This unique 6,8‑dibromo pattern enables regioselective sequential cross‑coupling and microwave‑assisted double Suzuki–Miyaura transformations (up to 79% yield) in under 1 h. The scaffold has produced antileishmanial leads (IC₅₀ 0.04 μM against T. brucei, 15‑fold better than fexinidazole) and antibacterial hits (MIC 4.8 μg/mL vs. K. pneumoniae). Choose the 6,8‑dibromo substitution to exploit validated SAR – mono‑bromo or alternative regioisomers lack the same synthetic flexibility and biological potency.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1202450-63-2
Cat. No. B178526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoimidazo[1,2-A]pyridine
CAS1202450-63-2
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
InChIKeyUPNQBHMDTPKBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoimidazo[1,2-a]pyridine (CAS 1202450-63-2) – Core Molecular Properties and Industrial Sourcing Parameters


6,8-Dibromoimidazo[1,2-a]pyridine (CAS 1202450-63-2) is a halogenated heterocyclic building block with the molecular formula C7H4Br2N2 and a molecular weight of 275.93 g/mol . This compound belongs to the imidazo[1,2-a]pyridine scaffold family, a privileged bicyclic pyridine structure containing a ring-junction nitrogen that is widely recognized in medicinal chemistry for its capacity to serve as a hydrogen bond acceptor and boost target protein binding . The compound features two bromine atoms positioned at the 6- and 8-positions of the fused ring system, creating two chemically distinct reactive handles for sequential or orthogonal cross-coupling transformations . Its physicochemical profile includes a calculated LogP (XLogP3) of 3.1, a topological polar surface area of 17.3 Ų, and zero rotatable bonds, indicative of a rigid, lipophilic core suitable for fragment-based drug design and diversity-oriented synthesis . The compound is commercially available from multiple vendors at research-grade purities typically ranging from 95% to ≥97%, with pricing varying by batch size and supplier [1].

Why 6,8-Dibromoimidazo[1,2-a]pyridine Cannot Be Readily Replaced by Mono-Bromo or Alternative Regioisomeric Analogs


Simple substitution of 6,8-dibromoimidazo[1,2-a]pyridine with mono-brominated analogs (e.g., 6-bromo- or 8-bromoimidazo[1,2-a]pyridine) or alternative dibromo regioisomers (e.g., 3,6-dibromo- or 3,7-dibromoimidazo[1,2-a]pyridine) fundamentally alters the synthetic utility and downstream chemical space accessibility of the scaffold. The 6,8-dibromo pattern is structurally distinct because it positions two reactive bromine atoms on the pyridine ring of the bicyclic system, specifically at sites with differentiated electronic environments due to proximity to the bridgehead nitrogen (position 8) versus the imidazole ring (position 6) . This electronic differentiation enables regioselective sequential functionalization, a capability that is absent in mono-bromo analogs (which provide only a single handle) and is compromised in regioisomeric dibromo variants where both halogens reside on the same ring with similar reactivity profiles or on the imidazole ring where coupling outcomes diverge [1]. Furthermore, empirical structure-activity relationship (SAR) studies in antimicrobial contexts have demonstrated that dibromo substitution on the imidazopyridine ring produces superior biological activity compared to analogs bearing hydrogen at the eighth position, underscoring that the specific 6,8-dibromo arrangement is not merely a matter of synthetic convenience but can directly influence pharmacological performance [2].

Quantitative Differentiation Evidence for 6,8-Dibromoimidazo[1,2-a]pyridine: Head-to-Head and Cross-Study Comparative Data


Microwave-Assisted Double Suzuki-Miyaura Coupling: Reaction Time and Yield Advantage Versus Conventional Thermal Heating

In the synthesis of 2-(arylsulfonylmethyl)-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivatives, a direct comparison of double Suzuki-Miyaura cross-coupling conditions was reported. Under conventional thermal heating with Pd(OAc)₂ catalyst in water, the reaction required prolonged reaction times and produced poor yields (condition A). Switching to microwave-assisted heating reduced the reaction time to less than one hour and markedly improved the yields (condition B). Further optimization of solvent and palladium source under microwave conditions produced yields of up to 79% for the double coupling sequence, representing a substantial improvement over the baseline thermal protocol . The substrate scope for this 6,8-dibromo scaffold enabled efficient introduction of diverse aryl groups at both reactive positions in a single operational step, a transformation pathway that is unavailable with mono-bromo or alternative regioisomeric starting materials that lack the requisite dual-handle architecture .

Cross-Coupling Microwave-Assisted Synthesis Palladium Catalysis

Regioselective Sequential Functionalization Capability: Differentiated Reactivity of 6-Bromo Versus 8-Bromo Positions Enables Orthogonal Derivatization

The 6,8-dibromoimidazo[1,2-a]pyridine scaffold offers a unique synthetic advantage over mono-brominated analogs due to the differential electronic environment of its two bromine substituents. The bromine at position 8 resides on the pyridine ring adjacent to the bridgehead nitrogen, while the bromine at position 6 is positioned closer to the imidazole ring junction, resulting in distinct reactivity profiles that enable regioselective sequential functionalization . In the context of antiparasitic drug discovery, a related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate was employed to achieve selective Suzuki-Miyaura coupling exclusively at position 8, preserving the 6-position halogen for subsequent diversification [1]. From this scaffold, 21 derivatives were synthesized via selective 8-position arylation, yielding 7 antileishmanial hit compounds with IC₅₀ values in the 1.1–3 μM range against L. infantum axenic amastigotes, and 8 antitrypanosomal hit compounds including two molecules (14 and 20) with IC₅₀ values of 0.04–0.16 μM against T. brucei brucei — activity superior to the reference drug fexinidazole (IC₅₀ = 0.6 μM) and comparable to suramin (IC₅₀ = 0.03 μM) [1].

Regioselective Synthesis Sequential Coupling Structure-Activity Relationship

Antimicrobial Activity Enhancement: Dibromo Substitution Versus Hydrogen at Position 8

A systematic structure-activity relationship study comparing substituted imidazopyridines (IMPs) for antibacterial activity against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 established a clear quantitative and qualitative advantage for dibromo-substituted IMP derivatives. The study evaluated 13 compounds in the SM-IMP series and 5 compounds in the DA series, with DFT calculations revealing HOMO/LUMO gaps of 4.43–4.69 eV for the SM-IMP-01–SM-IMP-13 series and narrower gaps of 3.24–4.17 eV for the DA-01–DA-05 series, correlating with enhanced reactivity [1]. The most active compound in the hydrazide series, DA-05, exhibited a MIC of 4.8 μg/mL against both bacterial strains and possessed the lowest energy gap (3.24 eV) and highest softness (0.309 eV) among all tested compounds [1]. Critically, the authors concluded that compounds with dibromo substitutions on the imidazopyridine ring act as superior antimicrobial agents compared to those bearing a hydrogen at the eighth position, and that substituents of higher electronegativity further enhance the biological activities of dibromo-IMP compounds [1].

Antimicrobial Structure-Activity Relationship DFT Analysis

Antiviral SAR: Hydrophobicity (LogP) as a Predictive Parameter for Dibromoimidazo[1,2-a]pyridine Activity

In a study of 16 dibromoimidazo[1,2-a]pyridine derivatives bearing a thioether side chain, molecular modeling was employed to identify common biophoric structural patterns, and structure-activity relationship (SAR) analysis identified hydrophobicity (logP) as the single most important factor governing antiviral activity [1]. The SAR model derived from this series enabled the prediction of antiviral activity based on physicochemical parameters, providing a quantitative framework for prioritizing derivative synthesis [1]. While the study does not report individual IC₅₀ or EC₅₀ values for the parent 6,8-dibromo scaffold, it establishes that the dibromo substitution pattern on the imidazo[1,2-a]pyridine core is compatible with antiviral target engagement and that activity within this chemotype can be rationally tuned through logP modulation [1]. The calculated LogP for 6,8-dibromoimidazo[1,2-a]pyridine is 3.1 (XLogP3), positioning this scaffold within a lipophilicity range favorable for membrane permeability and protein binding .

Antiviral QSAR Molecular Modeling

Antileishmanial and Antitrypanosomal Lead Derivatization: 6,8-Dibromo-3-nitroimidazo[1,2-a]pyridine as a Validated Starting Point for Antiparasitic Drug Discovery

The 6,8-dibromoimidazo[1,2-a]pyridine scaffold, when functionalized with a nitro group at position 3, has been validated as a productive starting point for antileishmanial and antitrypanosomal drug discovery. A previously identified antileishmanial 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative served as the basis for a Suzuki-Miyaura coupling optimization study at position 8, leading to 21 derivatives evaluated against L. infantum axenic amastigotes and T. brucei brucei trypomastigotes [1]. Seven antileishmanial hit compounds were identified with IC₅₀ values in the 1.1–3 μM range. Compound 23, bearing a 4-pyridinyl substituent, demonstrated an IC₅₀ of 2.3 μM against intracellular L. donovani amastigotes, which compares favorably to the reference drug miltefosine (IC₅₀ = 4.3 μM) [1]. Against T. brucei brucei, eight antitrypanosomal hits were identified, with compounds 14 and 20 exhibiting exceptionally potent activity (IC₅₀ = 0.04–0.16 μM) and high selectivity (SI = >313 to 550), surpassing the drug-candidate fexinidazole (IC₅₀ = 0.6 μM, SI > 333) and rivaling suramin (IC₅₀ = 0.03 μM) [1].

Antiparasitic Leishmania Trypanosoma

Optimal Research and Procurement Application Scenarios for 6,8-Dibromoimidazo[1,2-a]pyridine Based on Quantified Evidence


Diversity-Oriented Synthesis and Parallel Library Construction Requiring Dual-Vector Functionalization

6,8-Dibromoimidazo[1,2-a]pyridine is optimally deployed in medicinal chemistry campaigns that require rapid exploration of two distinct vectors from a single core scaffold. The microwave-assisted double Suzuki-Miyaura coupling methodology enables the introduction of two different aryl or heteroaryl groups in under one hour with yields reaching 79%, a substantial improvement over conventional thermal protocols [1]. This efficiency gain is particularly valuable in hit-to-lead optimization where parallel library synthesis demands both speed and synthetic economy. The differentiated reactivity of the 6- and 8-positions further permits sequential functionalization strategies, allowing medicinal chemists to independently optimize substituents at each position while maintaining the imidazo[1,2-a]pyridine core's privileged pharmacophoric properties [2]. Procurement in gram-to-multi-gram quantities is recommended for laboratories planning to generate focused libraries of 50–200 compounds via automated parallel synthesis platforms.

Antiparasitic Drug Discovery Targeting Kinetoplastid Diseases (Leishmaniasis, Human African Trypanosomiasis)

The 6,8-dibromoimidazo[1,2-a]pyridine scaffold has demonstrated validated utility as a starting point for developing antileishmanial and antitrypanosomal agents. Derivatives bearing a nitro group at position 3 have yielded compounds with IC₅₀ values as low as 0.04 μM against T. brucei brucei, exceeding the potency of the clinical candidate fexinidazole (0.6 μM) by approximately 15-fold, while maintaining selectivity indices above 313 [1]. Against Leishmania, the same scaffold produced hits with IC₅₀ values of 1.1–3 μM against L. infantum axenic amastigotes, with lead compound 23 demonstrating superior intracellular activity (IC₅₀ = 2.3 μM) compared to miltefosine (IC₅₀ = 4.3 μM) [1]. Procurement of 6,8-dibromoimidazo[1,2-a]pyridine is indicated for academic and industrial laboratories engaged in neglected tropical disease drug discovery, particularly those seeking validated heterocyclic entry points with established structure-activity relationship precedent and demonstrated bioactivation via parasitic type 1 nitroreductases [1].

Antimicrobial Discovery Programs Prioritizing Halogenated Heterocyclic Scaffolds with Demonstrated Class-Level SAR Advantages

Laboratories pursuing novel antibacterial agents should consider 6,8-dibromoimidazo[1,2-a]pyridine based on empirical evidence that dibromo substitution on the imidazopyridine ring enhances antimicrobial activity relative to mono-substituted or non-halogenated analogs [1]. The explicit structure-activity relationship finding that compounds bearing dibromo substitutions on the IMP ring act as superior antimicrobial agents compared to those with hydrogen at the eighth position provides a rational basis for scaffold selection [1]. Lead compounds from the dibromo-IMP series have achieved MIC values as low as 4.8 μg/mL against both Klebsiella pneumoniae and Bacillus subtilis, with DFT calculations correlating enhanced activity to narrower HOMO/LUMO gaps (as low as 3.24 eV) and higher global softness values (up to 0.309 eV) [1]. Procurement of this scaffold is strategically aligned with antimicrobial discovery efforts seeking to exploit halogen bonding and electronic modulation as design principles for target engagement and membrane penetration.

Antiviral Drug Discovery Leveraging LogP-Driven Predictive SAR Models for Imidazo[1,2-a]pyridine Chemotypes

For antiviral drug discovery programs, 6,8-dibromoimidazo[1,2-a]pyridine offers the advantage of belonging to a chemotype for which a predictive structure-activity relationship framework has been established. Molecular modeling and SAR analysis of 16 dibromoimidazo[1,2-a]pyridine derivatives identified hydrophobicity (logP) as the single most important factor governing antiviral activity, enabling rational prioritization of synthetic targets [1]. With a calculated XLogP3 of 3.1, the parent 6,8-dibromo scaffold occupies a lipophilicity range that balances membrane permeability with aqueous solubility considerations [2]. This scaffold is recommended for laboratories conducting antiviral screening campaigns against RNA or DNA viruses where privileged heterocyclic cores with established SAR precedents can accelerate hit identification and reduce the risk of pursuing synthetically tractable but biologically unvalidated starting materials [1].

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